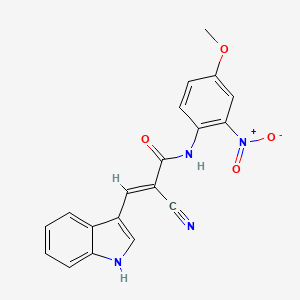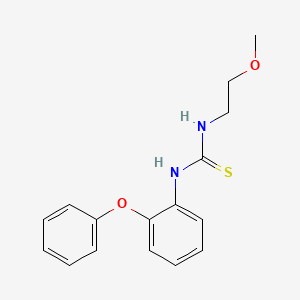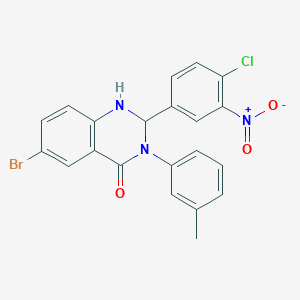![molecular formula C25H27N3O3S B10897752 Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a thiophene ring, a pyrazine moiety, and a cyclohexylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the pyrazine carbonyl group through a condensation reaction. The cyclohexylphenyl group is then attached via a Friedel-Crafts alkylation. The final step involves esterification with isopropyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. Catalysts and solvents would be chosen to optimize yield and purity. The process would also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazine moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene and pyrazine derivatives.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazine moieties could play a role in binding to specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-QUINOLINYL)CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of ISOPROPYL 4-(4-CYCLOHEXYLPHENYL)-2-[(2-PYRAZINYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazine carbonyl group, in particular, may offer unique binding interactions compared to similar compounds with pyridine or quinoline moieties.
特性
分子式 |
C25H27N3O3S |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
propan-2-yl 4-(4-cyclohexylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)31-25(30)22-20(15-32-24(22)28-23(29)21-14-26-12-13-27-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-17H,3-7H2,1-2H3,(H,28,29) |
InChIキー |
CJRRBQNZBWCYCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)NC(=O)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B10897698.png)

![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B10897705.png)

![2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10897715.png)
![11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10897718.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B10897734.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
